4,5-dimethyl-1,3-thiazole-2-thiol
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Overview
Description
4,5-dimethyl-1,3-thiazole-2-thiol is a heterocyclic compound with the molecular formula C5H7NS2. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dimethyl-1,3-thiazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with thiourea in the presence of a base, such as sodium hydroxide. The reaction typically takes place under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the reaction of acetylacetone with thiourea can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-dimethyl-1,3-thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1,3-thiazole-2-thiol involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or proteins, leading to the inhibition of microbial growth. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Another thiol-containing heterocyclic compound with similar chemical properties.
2-Mercapto-6-methylpyridine: A derivative of pyridine with a thiol group, used in similar applications.
2-Methylbenzothiazole: A benzothiazole derivative with comparable biological activities.
Uniqueness
4,5-dimethyl-1,3-thiazole-2-thiol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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